

# Spectroscopic Profile of 3,5-Dichloro-2-methoxybenzoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 3,5-Dichloro-2-methoxybenzoic acid

Cat. No.: B1329618

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,5-Dichloro-2-methoxybenzoic acid**. Due to the limited availability of experimentally derived spectra for this specific compound, this document presents a combination of predicted data and analysis based on structurally analogous compounds. This guide is intended to support researchers in the identification, characterization, and quality control of **3,5-Dichloro-2-methoxybenzoic acid** in various research and development applications.

## Chemical Structure and Properties

**3,5-Dichloro-2-methoxybenzoic acid** is a halogenated and methoxylated derivative of benzoic acid. Its chemical structure significantly influences its spectroscopic properties.

Molecular Formula:  $C_8H_6Cl_2O_3$  [\[1\]](#)[\[2\]](#)

Molecular Weight: 221.04 g/mol [\[2\]](#)

InChI Key: AUVSCSCAPKFMEK-UHFFFAOYSA-N [\[1\]](#)[\[2\]](#)

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **3,5-Dichloro-2-methoxybenzoic acid** based on computational predictions and data from

analogous compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment	Notes
~11-13	Singlet (broad)	1H	-COOH	The acidic proton of the carboxylic acid is expected to be a broad singlet in the downfield region, highly dependent on solvent and concentration.[3][4][5]
~7.5-7.8	Doublet	1H	Ar-H	Aromatic proton ortho to the carboxylic acid group.
~7.3-7.6	Doublet	1H	Ar-H	Aromatic proton para to the carboxylic acid group.
~3.9	Singlet	3H	-OCH <sub>3</sub>	The methoxy group protons will appear as a sharp singlet.

Note: Predicted chemical shifts are based on the analysis of similar compounds such as 5-Chloro-2-methoxybenzoic acid and 3,5-dimethoxybenzoic acid. Actual values may vary.[6][7]

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Assignment	Notes
~165-170	-COOH	The carbonyl carbon of the carboxylic acid.[3][4]
~155-160	C-OCH <sub>3</sub>	Aromatic carbon attached to the methoxy group.
~135-140	C-Cl	Aromatic carbons attached to the chlorine atoms.
~130-135	C-COOH	Aromatic carbon attached to the carboxylic acid group.
~120-130	Ar-CH	Aromatic carbons bearing hydrogen atoms.
~55-60	-OCH <sub>3</sub>	Carbon of the methoxy group.

Note: Predicted chemical shifts are based on data for analogous compounds like 5-Chloro-2-methoxybenzoic acid and 3,5-dimethoxybenzoic acid.[8][9]

## Infrared (IR) Spectroscopy

Table 3: Expected Infrared Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid dimer)[3][5]
~3000	Medium	C-H stretch (Aromatic)
~2950	Medium	C-H stretch (Methoxy)
1680-1710	Strong	C=O stretch (Carboxylic acid dimer)[3][5]
1550-1600	Medium-Strong	C=C stretch (Aromatic ring)
1250-1300	Strong	C-O stretch (Carboxylic acid)
1000-1100	Strong	C-O stretch (Aryl ether)
700-850	Strong	C-Cl stretch

Note: Expected absorption bands are based on the known IR spectra of carboxylic acids and halogenated aromatic compounds.[10]

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] <sup>+</sup>	220.97668
[M+Na] <sup>+</sup>	242.95862
[M-H] <sup>-</sup>	218.96212
[M] <sup>+</sup>	219.96885

Source: Predicted data from PubChemLite.[1] The mass spectrum is expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms.

## Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for **3,5-Dichloro-2-methoxybenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **3,5-Dichloro-2-methoxybenzoic acid**.

Materials:

- **3,5-Dichloro-2-methoxybenzoic acid** sample
- Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ )
- NMR tubes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
  - Weigh approximately 5-10 mg of the **3,5-Dichloro-2-methoxybenzoic acid** sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a clean, dry vial.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:

- Acquire a single-pulse  $^1\text{H}$  NMR spectrum.
- Typical parameters: spectral width of 15-20 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds, and 8-16 scans.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters: spectral width of 200-250 ppm, pulse angle of 30-45°, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
  - Process the data similarly to the  $^1\text{H}$  spectrum.
  - Reference the spectrum to the solvent peak.

## Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid **3,5-Dichloro-2-methoxybenzoic acid**.

Method: Attenuated Total Reflectance (ATR)

Materials:

- **3,5-Dichloro-2-methoxybenzoic acid** sample (solid)
- FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)

- Lint-free wipes

Procedure:

- Background Spectrum:
  - Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent and allowing it to dry completely.
  - Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Measurement:
  - Place a small amount of the solid **3,5-Dichloro-2-methoxybenzoic acid** sample onto the center of the ATR crystal using a clean spatula.
  - Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum. A typical measurement consists of 16-32 scans at a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing and Cleaning:
  - The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Clean the ATR crystal and press thoroughly with a suitable solvent and lint-free wipes after the measurement.

## Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of **3,5-Dichloro-2-methoxybenzoic acid** and its fragments.

Method: Electrospray Ionization (ESI) Mass Spectrometry

#### Materials:

- **3,5-Dichloro-2-methoxybenzoic acid** sample
- High-purity solvent (e.g., methanol, acetonitrile)
- Volumetric flasks and pipettes
- LC-MS or direct-infusion ESI mass spectrometer

#### Procedure:

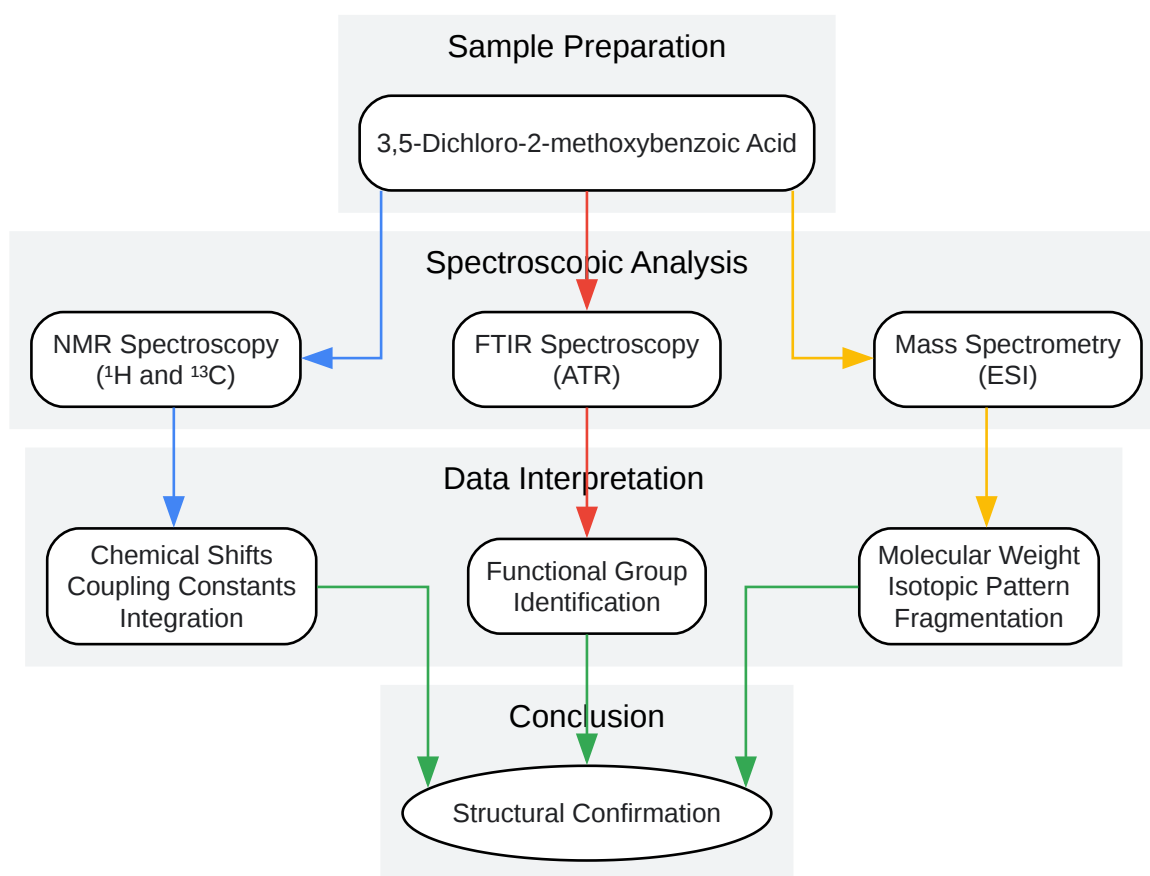
- Sample Preparation:
  - Prepare a stock solution of the **3,5-Dichloro-2-methoxybenzoic acid** sample at a concentration of approximately 1 mg/mL in a suitable solvent.
  - Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the ESI source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).<sup>[11]</sup>
- Instrument Setup:
  - Calibrate the mass spectrometer according to the manufacturer's instructions.
  - Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for the analyte.
  - Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).
- Data Acquisition:
  - Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography system.
  - Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.



- Data Analysis:
  - Identify the molecular ion peak ( $[M+H]^+$ ,  $[M-H]^-$ , or other adducts).
  - Analyze the isotopic pattern to confirm the presence of two chlorine atoms.
  - If fragmentation data is acquired (MS/MS), analyze the fragmentation pattern to gain structural information.

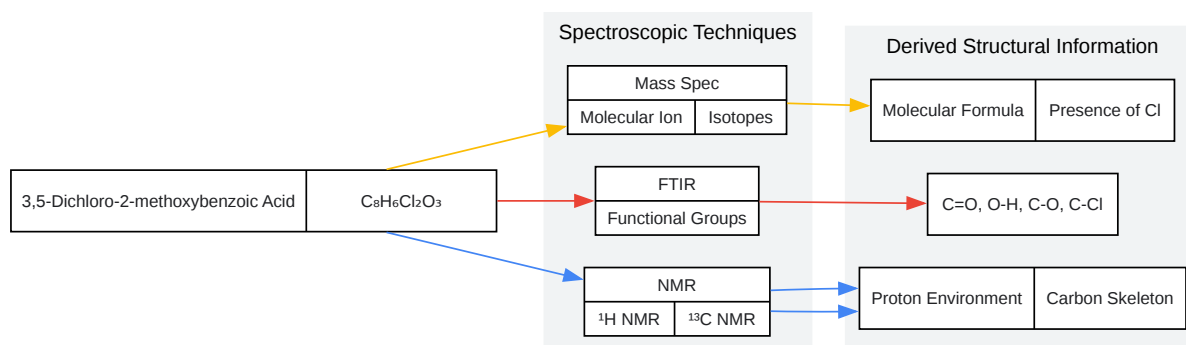
## Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **3,5-Dichloro-2-methoxybenzoic acid**.



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Caption: Workflow for the spectroscopic analysis of **3,5-Dichloro-2-methoxybenzoic acid**.



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Caption: Logical relationships between spectroscopic techniques and derived structural information.

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